N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a synthetic small molecule characterized by a pyridazine core substituted with a methanesulfonyl group at the 6-position, linked via a phenyl ring to a 3,4-dimethylbenzamide moiety.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-4-5-16(12-14(13)2)20(24)21-17-8-6-15(7-9-17)18-10-11-19(23-22-18)27(3,25)26/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNUTCANNPOIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting appropriate precursors under controlled conditions.
Coupling with Phenyl and Benzamide Groups: The final step involves coupling the pyridazine derivative with 3,4-dimethylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and biological activity. Below is a detailed analysis:
Pyridazine-Based Analogs ()
Compounds from the Molecules 2011 study share a pyridazine core but differ in substituents and functional groups:
| Compound ID | Core Structure | Substituents/Modifications | Key Properties |
|---|---|---|---|
| I-6230 | Pyridazine | Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate | Lacks sulfonyl/methyl groups |
| I-6232 | 6-Methylpyridazine | Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate | Methyl substitution at pyridazine |
| Target Compound | 6-Methanesulfonylpyridazine | N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide | Methanesulfonyl and dimethylbenzamide |
Key Findings :
Chromen-2-yl and Pyrazolo-Pyrimidine Derivatives ()
Example 53 from the patent (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a benzamide moiety but diverges significantly in core structure:
| Property | Target Compound | Patent Example 53 |
|---|---|---|
| Molecular Weight | ~421.5 (estimated) | 589.1 (M++1) |
| Core Structure | Pyridazine-linked benzamide | Pyrazolo-pyrimidine/chromenone |
| Functional Groups | Methanesulfonyl, dimethyl | Fluoro, chromenone, isopropyl |
| Melting Point | Not reported | 175–178°C |
Key Findings :
- The target compound’s lower molecular weight (~421 vs. 589) may confer advantages in bioavailability or blood-brain barrier penetration.
- The chromenone-pyrazolo-pyrimidine core in Example 53 suggests kinase or protease inhibition applications, whereas the pyridazine-benzamide scaffold may target distinct pathways .
Benzodioxin-Pyridinamine Derivatives ()
The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) shares an aromatic amine linkage but differs in core and substituents:
| Property | Target Compound | CS-0309467 |
|---|---|---|
| Molecular Formula | C21H20N2O3S | C23H25N3O3 |
| Functional Groups | Methanesulfonyl, dimethyl | Benzodioxin, dimethylaminomethyl |
| Molecular Weight | ~421.5 | 391.46 |
| Applications | Research (inferred) | Research-only (non-medical) |
Research Implications
- Methanesulfonyl vs. Methyl : The sulfonyl group in the target compound likely improves target engagement through polar interactions, whereas methyl substituents (e.g., I-6232) may prioritize lipophilicity .
- Benzamide vs. Ester : The benzamide group enhances metabolic stability compared to ester-containing analogs, which are prone to hydrolysis .
- Structural Complexity: Chromenone-pyrazolo-pyrimidine derivatives () exhibit higher molecular complexity and specificity but may face challenges in synthetic scalability .
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring and a benzamide moiety , which contribute to its biological properties. The methanesulfonyl group enhances solubility and stability, potentially increasing its interaction with biological targets.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, affecting various signaling pathways.
- Anti-inflammatory Effects : It has been noted for its potential in treating myocardial inflammation, suggesting a role in modulating inflammatory responses in cardiac tissues .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit promising cytotoxic effects against various cancer cell lines. For example, related benzimidazole derivatives demonstrated selective cytotoxicity towards hypoxic tumor cells, indicating that structural similarities may confer similar properties to this compound .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Inhibits proliferation in cancer cells | |
| Anti-inflammatory | Reduces myocardial inflammation | |
| Enzyme inhibition | Potentially inhibits specific enzymes |
Case Studies and Research Findings
- Cardiac Inflammation : A study highlighted the efficacy of similar compounds in reducing inflammation during the acute phase of myocardial diseases. Administration during this phase improved cardiac function and reduced systemic inflammation .
- Cancer Research : Another study focused on the cytotoxic properties of related compounds against lung adenocarcinoma and melanoma cells. The results indicated that these compounds could induce apoptosis in hypoxic conditions, suggesting a potential therapeutic avenue for targeting tumor hypoxia .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
